molecular formula C19H28N2O3 B4094854 N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide

N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide

Cat. No.: B4094854
M. Wt: 332.4 g/mol
InChI Key: TXCXJXPKZNCLJE-NVXWUHKLSA-N
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Description

N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide is a complex organic compound with a unique structure that includes a hydroxycyclohexyl group, a phenyl group, and a butanamide moiety

Properties

IUPAC Name

N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-2-5-18(23)21-16-10-8-14(9-11-16)12-19(24)20-13-15-6-3-4-7-17(15)22/h8-11,15,17,22H,2-7,12-13H2,1H3,(H,20,24)(H,21,23)/t15-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXJXPKZNCLJE-NVXWUHKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=CC=C(C=C1)CC(=O)NC[C@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexyl intermediate. This intermediate is then reacted with a phenyl group and a butanamide moiety under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide include other hydroxycyclohexyl derivatives, phenylbutanamides, and related amides.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-[2-[[(1R,2R)-2-hydroxycyclohexyl]methylamino]-2-oxoethyl]phenyl]butanamide

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